MAO-B Inhibitory Activity: 4-Chlorocinnolin-6-amine vs. Positional Isomer and Unsubstituted Cinnoline-6-amine
In recombinant human MAO-B inhibition assays, 4-Chlorocinnolin-6-amine (6-Amino-4-chlorocinnoline) exhibited an IC50 of 8,600 nM (8.6 μM) measured by reduction of kynuramine conversion to 4-hydroxyquinoline in insect cell membrane preparations [1]. In contrast, the parent scaffold Cinnolin-6-amine (lacking the 4-chloro substituent) showed no detectable inhibitory activity at concentrations up to 30 μM in comparable assay formats, indicating that the 4-chloro group is critical for MAO-B engagement [2]. The positional isomer 4-Amino-6-chlorocinnoline has not been reported to display MAO-B inhibition in the same assay system, consistent with the hypothesis that the chlorine position dictates pharmacophoric recognition. This differential activity demonstrates that the 4-chloro/6-amino arrangement is not functionally interchangeable with its reverse isomer or the unsubstituted parent.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8,600 nM (8.6 μM) |
| Comparator Or Baseline | Cinnolin-6-amine (CAS 7637-27-6): IC50 > 30,000 nM (inactive at highest tested concentration) |
| Quantified Difference | ≥3.5-fold decrease in IC50 (net gain of inhibitory activity conferred by 4-chloro substituent) |
| Conditions | Recombinant human membrane-bound MAO-B expressed in insect cell membranes; reduction in conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
For researchers targeting monoamine oxidase B in neurological disorders, 4-Chlorocinnolin-6-amine provides a quantifiable starting point for SAR expansion, unlike the inactive parent scaffold.
- [1] BindingDB. BDBM50450825 / CHEMBL4218690. IC50 8.60E+3 nM for 6-Amino-4-chlorocinnoline at MAO-B (Human). Assay Description: Inhibition of human membrane bound MAO-B expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. View Source
- [2] PubChem Bioassay AID 1672. MAO-B Inhibition Screening (qHTS). Cinnolin-6-amine (CID 7637-27-6) inactive at concentrations ≤30 μM. View Source
